
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is a chemical compound with a unique structure that includes a cyclohexadienone core substituted with nitro and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one followed by the formation of the potassium salt. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The resulting nitro compound is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive nitration reagents.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of biological systems. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrocyclohexanone: Similar nitro group but different substitution pattern, leading to different reactivity and applications.
Potassium;2-nitrocyclohexa-1,3-dien-1-olate: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trimethyl groups allows for a wide range of chemical transformations and interactions with biological systems.
Propiedades
Número CAS |
90252-93-0 |
|---|---|
Fórmula molecular |
C9H12KNO3 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate |
InChI |
InChI=1S/C9H13NO3.K/c1-6-4-9(2,3)5-7(11)8(6)10(12)13;/h4,11H,5H2,1-3H3;/q;+1/p-1 |
Clave InChI |
OTJCFMGJIKLGBJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(CC(=C1[N+](=O)[O-])[O-])(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


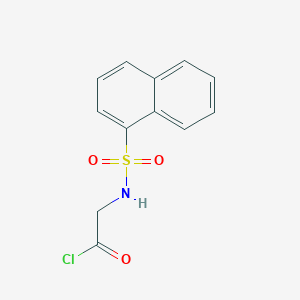

![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

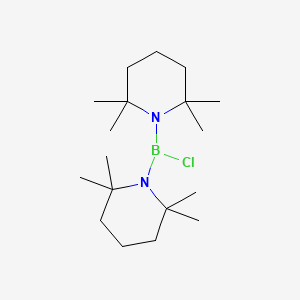
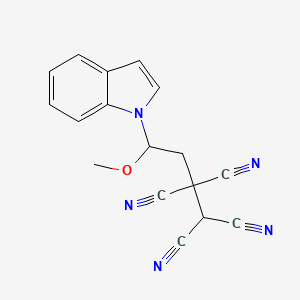
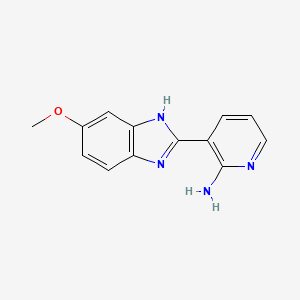
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

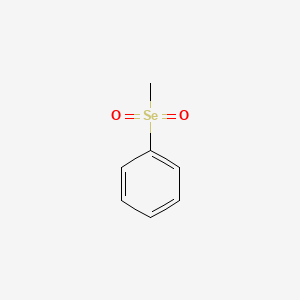
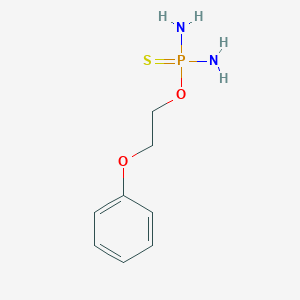
![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
